N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide
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Description
Scientific Research Applications
Synthesis of Polycyclic Amides
Research demonstrates a methodology for the synthesis of isoquinolones from benzamides and alkynes via oxidative ortho C-H activation. This process involves RhCp*Cl(2) as an efficient catalyst and Ag(2)CO(3) as an optimal oxidant, facilitating the facile synthesis of polycyclic amides with high yields. Both N-alkyl and N-aryl secondary benzamides are effective substrates, with primary benzamides reacting with two alkyne units to produce tricyclic products through double C-H activation and oxidative coupling. This method extends to the reactivity of structurally related compounds, leading to the construction of diverse heterocycles (Song et al., 2010).
Cobalt-Catalyzed Carbonylation
A direct carbonylation method for aminoquinoline benzamides has been developed, operating at room temperature and utilizing oxygen from air as an oxidant. This process enables the carbonylation of benzoic and acrylic acid derivatives by carbon monoxide, affording imides in good yields. The procedure exhibits a broad tolerance for functional groups, including halogen, nitro, ether, cyano, and ester, demonstrating the versatility of this carbonylation strategy (Grigorjeva & Daugulis, 2014).
Ni(II)-Catalyzed Oxidative Coupling
A novel Ni(II)-catalyzed oxidative coupling between C(sp(2))-H in benzamides and C(sp(3))-H in toluene derivatives has been reported. This method exhibits broad scope and high functional group compatibility, allowing toluene derivatives to be used as coupling partners in an unreactive solvent. The utilization of heptafluoroisopropyl iodide as the oxidant highlights the innovative approach to oxidative coupling, contributing to the development of new synthetic pathways (Aihara et al., 2014).
Properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3N2O2/c25-24(26,27)20-9-5-4-8-19(20)23(31)28-18-11-12-21-17(14-18)10-13-22(30)29(21)15-16-6-2-1-3-7-16/h1-9,11-12,14H,10,13,15H2,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLXPEQSWOFEFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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